Cas no 57382-97-5 (Ethyl 2-thiopheneacetate)
Ethyl 2-thiopheneacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(thiophen-2-yl)acetate
- ethyl 2-thiophen-2-ylacetate
- Ethyl 2-thiopheneacetate
- 2-Thienylaceticacid ethyl ester
- Ethyl 2-(2-thienyl)acetate
- Ethyl 2-thienylacetate
- Ethyl2-thiopheneacetate
- EINECS 260-715-0
- Thiopheneacetic acid, ethyl ester
- NS00033707
- Ethyl 2-thienylacetate #
- thiophen-2-yl acetic acid ethyl ester
- D81743
- SB66822
- ethyl 2-(thiophene-2-yl)acetate
- BIDD:GT0630
- AKOS008950820
- MFCD00005457
- 2-Thiopheneacetic acid, ethyl ester
- FT-0613444
- DTXSID00205977
- InChI=1/C8H10O2S/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5H,2,6H2,1H
- 57382-97-5
- STR03971
- Ethyl 2-thiopheneacetate, 98%
- Ethyl 2-thiophene acetate
- Ethyl thiophene-2-acetate
- SCHEMBL358221
- DB-053045
- ethyl thiophen-2-ylacetate
- STL284639
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- MDL: MFCD00005457
- Inchi: 1S/C8H10O2S/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5H,2,6H2,1H3
- InChI Key: QSUANHXENVRFDN-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CC(=O)OCC
- BRN: 127918
Computed Properties
- Exact Mass: 170.04000
- Monoisotopic Mass: 170.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 54.5A^2
Experimental Properties
- Color/Form: liquid
- Density: 1.134 g/mL at 25 °C(lit.)
- Boiling Point: 119-121 °C/23 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:219.2°F
Degrees Celsius:104°C - Refractive Index: n20/D 1.51(lit.)
- PSA: 54.54000
- LogP: 1.85370
- Solubility: Insoluble
Ethyl 2-thiopheneacetate Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
-
Hazardous Material Identification:
Ethyl 2-thiopheneacetate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-thiopheneacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 003051-1g |
Ethyl 2-thiopheneacetate |
57382-97-5 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 003051-10g |
Ethyl 2-thiopheneacetate |
57382-97-5 | 98% | 10g |
£18.00 | 2022-03-01 | |
| Fluorochem | 003051-50g |
Ethyl 2-thiopheneacetate |
57382-97-5 | 98% | 50g |
£65.00 | 2022-03-01 | |
| Alichem | A169005419-500g |
Ethyl 2-(thiophen-2-yl)acetate |
57382-97-5 | 95% | 500g |
$552.24 | 2023-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 257648-25G |
Ethyl 2-thiopheneacetate |
57382-97-5 | 98% | 25G |
838.92 | 2021-05-17 | |
| Chemenu | CM199652-500g |
Ethyl 2-thiopheneacetate |
57382-97-5 | 95% | 500g |
$496 | 2021-08-05 | |
| TRC | E939855-10mg |
Ethyl 2-thiopheneacetate |
57382-97-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E939855-50mg |
Ethyl 2-thiopheneacetate |
57382-97-5 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | E939855-100mg |
Ethyl 2-thiopheneacetate |
57382-97-5 | 100mg |
$ 185.00 | 2022-06-05 | ||
| Apollo Scientific | OR14483-5g |
Ethyl 2-thiopheneacetate |
57382-97-5 | 98% | 5g |
£17.00 | 2025-03-21 |
Ethyl 2-thiopheneacetate Suppliers
Ethyl 2-thiopheneacetate Related Literature
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1. Preparation and Diels–Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]-pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; synthesis of benzothiophenesP. Mark Jackson,Christopher J. Moody,Pritom Shah J. Chem. Soc. Perkin Trans. 1 1990 2909
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2. Kinetic resolution of primary 2-methyl-substituted alcohols via Pseudomonas cepacia lipase-catalysed enantioselective acylationOve Nordin,Ba-Vu Nguyen,Carin V?rde,Erik Hedenstr?m,Hans-Erik H?gberg Pseudomonas cepacia lipase-catalysed enantioselective acylation. Ove Nordin Ba-Vu Nguyen Carin V?rde Erik Hedenstr?m Hans-Erik H?gberg J. Chem. Soc. Perkin Trans. 1 2000 367
Additional information on Ethyl 2-thiopheneacetate
Ethyl 2-thiopheneacetate (CAS No. 57382-97-5): An Overview of Its Properties, Applications, and Recent Research
Ethyl 2-thiopheneacetate (CAS No. 57382-97-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a thiophene ring and an ester functional group. The combination of these features endows Ethyl 2-thiopheneacetate with a range of valuable properties that make it an essential component in various applications.
The chemical formula of Ethyl 2-thiopheneacetate is C9H10O2S, and it has a molecular weight of approximately 186.23 g/mol. The compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These physical properties make it suitable for use in various chemical reactions and formulations.
In the realm of pharmaceuticals, Ethyl 2-thiopheneacetate has shown promise as an intermediate in the synthesis of several biologically active compounds. Its thiophene ring provides a rigid structure that can enhance the pharmacological properties of drugs, while the ester group can be readily modified to introduce functional groups that improve solubility, stability, and bioavailability. Recent studies have explored the use of thiophene-containing compounds in the development of anti-inflammatory agents, antiviral drugs, and anticancer therapies.
One notable application of Ethyl 2-thiopheneacetate is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). NSAIDs are widely used to treat pain and inflammation, and the thiophene ring has been shown to enhance their efficacy by improving their binding affinity to target enzymes such as cyclooxygenase (COX). For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of Ethyl 2-thiopheneacetate exhibited potent COX-2 inhibitory activity with minimal side effects compared to traditional NSAIDs.
In addition to its pharmaceutical applications, Ethyl 2-thiopheneacetate has found utility in materials science. The thiophene ring is known for its electron-donating properties, which make it an excellent building block for conducting polymers and organic semiconductors. These materials have potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). A recent study published in Advanced Materials demonstrated that polymers derived from Ethyl 2-thiopheneacetate exhibited high charge carrier mobility and excellent stability under ambient conditions.
The synthetic versatility of Ethyl 2-thiopheneacetate has also made it a valuable reagent in organic synthesis. It can be readily converted into various derivatives through reactions such as hydrolysis, reduction, and coupling reactions. For instance, hydrolysis of the ester group yields 2-thiopheneacetic acid, which can be further modified to produce amides, nitriles, and other functionalized compounds. These derivatives have found applications in the synthesis of agrochemicals, dyes, and other fine chemicals.
The environmental impact of Ethyl 2-thiopheneacetate is another important consideration. While it is generally considered safe for use in industrial processes, proper handling and disposal practices are essential to minimize any potential environmental risks. Recent research has focused on developing more sustainable synthetic routes for the production of thiophene-containing compounds using green chemistry principles. For example, a study published in Green Chemistry reported the development of a catalytic method for the synthesis of Ethyl 2-thiopheneacetate from renewable feedstocks with high yield and selectivity.
In conclusion, Ethyl 2-thiopheneacetate (CAS No. 57382-97-5) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique structural features make it an attractive building block for the development of novel drugs and advanced materials. Ongoing research continues to uncover new possibilities for this versatile compound, highlighting its importance in modern chemistry and related fields.
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